N-(4-bromo-2-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide
Description
N-(4-bromo-2-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide (hereafter referred to as the target compound) is a brominated acetamide derivative featuring a sulfanyl linker between the acetamide backbone and a 4-bromophenyl group. Its structure includes two brominated aromatic rings: a 4-bromo-2-methylphenyl group attached to the amide nitrogen and a 4-bromophenyl group connected via a thioether (sulfanyl) bridge (InChIKey: ZOHXNXRGHUAGFE-UHFFFAOYSA-N, SMILES: BrC1C=CC(=CC=1)NC(CSC1C=CC(=CC=1)Br)=O) .
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-bromophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2NOS/c1-10-8-12(17)4-7-14(10)18-15(19)9-20-13-5-2-11(16)3-6-13/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINNZHLGDOKFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101190639 | |
| Record name | N-(4-Bromo-2-methylphenyl)-2-[(4-bromophenyl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101190639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329779-18-2 | |
| Record name | N-(4-Bromo-2-methylphenyl)-2-[(4-bromophenyl)thio]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329779-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromo-2-methylphenyl)-2-[(4-bromophenyl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101190639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(4-bromo-2-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be characterized by its molecular formula . It features a bromo-substituted phenyl ring and a sulfanyl acetamide group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atoms enhances the compound's lipophilicity, potentially increasing its binding affinity to biological targets.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation and microbial resistance.
- Receptor Modulation : It is hypothesized that the compound could modulate receptor activity, influencing various signaling pathways critical in tumor growth and infection responses.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains and fungi.
- In Vitro Studies : Research indicates that derivatives of this compound exhibit promising antimicrobial properties, particularly against Gram-positive bacteria and certain fungal species. For instance, compounds with similar structural motifs have shown significant inhibition against Staphylococcus aureus and Candida albicans .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays.
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF7) and colon carcinoma (HCT-15) cells. The IC50 values suggest that the compound can effectively inhibit cell growth at low concentrations.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances lipophilicity and binding |
| Sulfanyl Group | Essential for enzyme interaction |
| Methyl Group on Phenyl Ring | Increases cytotoxicity in cancer cells |
Research indicates that modifications to these structural features can significantly alter the compound's efficacy against microbial pathogens and cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluating derivatives of similar compounds found that modifications in the phenyl ring led to enhanced antimicrobial properties against resistant strains of bacteria .
- Cytotoxicity Assessment : A comparative analysis showed that compounds with a similar sulfur moiety exhibited IC50 values lower than standard chemotherapeutics, indicating their potential as alternative therapeutic agents.
- Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into the binding modes of this compound with target proteins, supporting experimental findings regarding its mechanism of action .
Comparison with Similar Compounds
Structural Analogues with Sulfanyl-Acetamide Motifs
VUAA-1 and OLC-12 (Orco Agonists)
- Structure : VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) and OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) share the sulfanyl-acetamide core but incorporate triazole and pyridine substituents instead of brominated phenyl groups.
- Activity: These compounds are potent Orco (olfactory receptor co-receptor) agonists, critical for insect olfaction.
N-(4-Bromophenyl)-2-(2-thienyl)acetamide
- Structure : Replaces the sulfanyl-linked 4-bromophenyl group with a thiophene (2-thienyl) moiety.
- Activity : Demonstrates antimycobacterial activity against Mycobacterium tuberculosis, with IC₅₀ values in the micromolar range. This suggests that sulfur-containing acetamides can target microbial pathways, though the target compound’s substituents may alter specificity .
Brominated Phenyl Derivatives with Varied Pharmacophores
FPR Agonists (Pyridazinone Derivatives)
- Structure: Compounds like N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide feature a pyridazinone ring instead of a sulfanyl group.
- Activity: Act as mixed FPR1/FPR2 agonists, inducing calcium mobilization and chemotaxis in human neutrophils. The bromophenyl group enhances receptor binding, but the pyridazinone core is critical for activity, unlike the target compound’s thioether linkage .
AZ12216052 (mGlu Receptor Modulator)
- Structure : 2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide contains a benzyl-sulfanyl group and a branched alkyl substituent.
- Activity: Exhibits anxiolytic effects via mGlu8 receptor modulation, though off-target effects are noted. This underscores the scaffold’s versatility in neurological applications, which remains unexplored for the target compound .
Heterocyclic Sulfanyl-Acetamides with Therapeutic Potential
Triazole-Based HIV-1 RT Inhibitors
- Structure : N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide incorporates a triazole ring instead of a second bromophenyl group.
- Activity: Inhibits HIV-1 reverse transcriptase (RT) via hydrogen bonding (N–H⋯S and C–H⋯N interactions).
Oxadiazole Derivatives (LOX and BChE Inhibitors)
- Structure : N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) replaces the bromophenyl group with an indole-oxadiazole system.
- Activity : Shows inhibition of lipoxygenase (LOX, IC₅₀ = 12.3 µM) and butyrylcholinesterase (BChE, IC₅₀ = 18.7 µM). The indole-oxadiazole moiety contributes to dual enzymatic activity, unlike the target compound’s simpler structure .
Physicochemical and Structural Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
